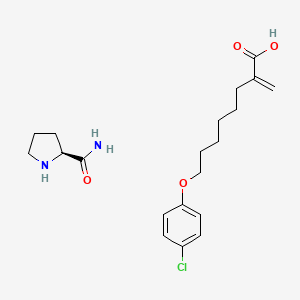
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methylene group, and an octanoic acid moiety linked to an L-prolinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Methylene Group: The chlorophenoxy intermediate is then reacted with a methylene donor under basic conditions to introduce the methylene group.
Coupling with Octanoic Acid: The methylene intermediate is coupled with octanoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the octanoic acid derivative.
Formation of L-Prolinamide: Finally, the octanoic acid derivative is reacted with L-proline in the presence of a coupling reagent to form 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide can undergo various types of chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-Chlorophenoxy)phenyl]-1-(phenylsulfonyl)-L-prolinamide
- (4R)-4-(4-chlorophenoxy)-1-[(4-chlorophenyl)sulfonyl]-N-hydroxy-L-prolinamide
Uniqueness
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H29ClN2O4 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1 |
Clave InChI |
FFLHMHLGUKQLEC-VWMHFEHESA-N |
SMILES isomérico |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1C[C@H](NC1)C(=O)N |
SMILES canónico |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)



![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)





